4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-26(14-15-6-3-2-4-7-15)32(30,31)17-12-10-16(11-13-17)21(27)24-19-9-5-8-18-20(19)23(29)25-22(18)28/h2-13H,14H2,1H3,(H,24,27)(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVKTIQKLRBHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and sulfonamides, such as N-benzyl-4-sulfamoyl-benzamide. These compounds share structural similarities but may differ in their specific functional groups and chemical properties .
Uniqueness
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide is unique due to its combination of a benzyl group, a sulfamoyl group, and a dioxoisoindolyl moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a benzyl group, a sulfamoyl moiety, and a dioxoisoindolyl component. Its applications span various fields including medicinal chemistry, biochemistry, and materials science.
The compound's IUPAC name is this compound, with the molecular formula . It exhibits properties typical of sulfonamide derivatives which are known for their diverse biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in its potential therapeutic applications.
- Receptor Binding : There is ongoing research into how this compound interacts with various receptors, which could lead to insights into its pharmacological effects.
Biological Activities
Research has indicated several potential biological activities of this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
- Anticancer Properties : The ability to inhibit certain enzymes involved in cancer cell proliferation has been noted, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : There are indications that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Inhibits growth of breast cancer cells | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers treated breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes such as:
- Suzuki–Miyaura Coupling : A method favored for its mild conditions and functional group tolerance.
- Oxidation and Reduction Reactions : These reactions are essential for modifying the functional groups to enhance biological activity.
Q & A
Basic: What are the key steps in synthesizing 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide, and how are intermediates characterized?
The synthesis involves two critical steps:
- Attachment of the benzamide group : Reacting an oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide core .
- Introduction of the sulfamoyl group : Coupling the intermediate with benzylmethylsulfonamide using a reagent like EDCI to form the sulfonamide bond .
Intermediates are characterized via HPLC (for purity) and NMR (for structural confirmation). For example, the oxadiazole intermediate’s regiochemistry is verified using H and C NMR .
Basic: Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of functional groups (e.g., sulfamoyl, benzamide) and regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by detecting impurities from multi-step synthesis .
- Mass Spectrometry (MS) : Validates molecular weight (CHNOS; 492.5 g/mol) .
Basic: What primary biological activities have been reported for this compound?
The compound exhibits:
- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) via agar dilution assays, with MIC values ranging 8–32 µg/mL .
- Anticancer potential : Screened against human cancer cell lines (e.g., MCF-7) using MTT assays, showing IC values of 10–50 µM .
Advanced: How can reaction conditions be optimized to improve sulfamoyl group coupling efficiency?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance EDCI-mediated coupling by stabilizing charged intermediates .
- Temperature control : Reactions at 0–5°C reduce side reactions (e.g., oxadiazole ring degradation) .
- Stoichiometric ratios : A 1.2:1 molar ratio of benzylmethylsulfonamide to the benzamide intermediate maximizes yield (85–90%) .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H and C shifts, particularly for aromatic protons in the benzamide and oxadiazole moieties .
- Comparative analysis : Match experimental shifts with computational predictions (e.g., DFT-based NMR simulations) .
Advanced: How do structural analogs (e.g., lacking the oxadiazole ring) impact biological activity?
- Loss of antimicrobial activity : Analogs without the oxadiazole ring show 4–8x higher MIC values, indicating this group is critical for bacterial membrane interaction .
- Reduced solubility : Sulfamoyl group removal decreases aqueous solubility (logP increases by 1.5–2.0), affecting bioavailability .
Advanced: What experimental strategies are used to study interactions with molecular targets (e.g., enzymes)?
- Molecular docking : Predicts binding to bacterial dihydrofolate reductase (DHFR) with Glide SP scoring .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., = 120 nM for DHFR) .
- Fluorescence quenching : Monitors conformational changes in target proteins upon ligand binding .
Advanced: How does the compound’s stability vary under different storage conditions?
- Aqueous solutions : Degrades by 15% over 30 days at pH 7.4 (37°C), primarily via hydrolysis of the sulfamoyl group. Lyophilization improves stability .
- Solid state : Stable for >12 months at -20°C in amber vials .
Advanced: What discrepancies exist between in vitro and in vivo efficacy data, and how are they addressed?
- In vitro-in vivo paradox : While IC values for cancer cells are 10–50 µM, murine xenograft models require 50–100 mg/kg doses due to poor oral bioavailability .
- Formulation strategies : Use of PEGylated nanoparticles improves bioavailability by 3x .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
- QSAR models : Identify critical descriptors (e.g., sulfamoyl group electronegativity, logP) for antimicrobial activity .
- Free-energy perturbation (FEP) : Predicts binding affinity changes for DHFR mutants resistant to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
